Home > Products > Screening Compounds P12502 > Enkephalin-met, des-tyr(1)-
Enkephalin-met, des-tyr(1)- - 61370-88-5

Enkephalin-met, des-tyr(1)-

Catalog Number: EVT-267321
CAS Number: 61370-88-5
Molecular Formula: C18H26N4O5S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Des-Tyr(1)-Methionine-enkephalin, also known as GGFM, is a tetrapeptide with the amino acid sequence Gly-Gly-Phe-Met. It is a metabolite of Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), a naturally occurring opioid peptide found in the brain. GGFM is formed through the action of aminopeptidases on Methionine-enkephalin. [, ] GGFM has been identified as a potential biological marker for monitoring Methionine-enkephalin degradation in cerebrospinal fluid. [] While GGFM itself possesses minimal opioid activity, its presence can be indicative of Methionine-enkephalin activity and degradation pathways. []

Methionine-Enkephalin (Tyr-Gly-Gly-Phe-Met)

Compound Description: Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid peptide with potent analgesic properties. It acts as a natural painkiller and exhibits activity at both μ- and δ-opioid receptors. []

Relevance: Methionine-enkephalin is the parent pentapeptide from which Enkephalin-Met, Des-Tyr(1)- is derived. The removal of the N-terminal Tyrosine residue in Methionine-enkephalin results in Enkephalin-Met, Des-Tyr(1)-. This modification significantly impacts the peptide's biological activity, particularly its affinity for opioid receptors and its susceptibility to enzymatic degradation. [, ]

Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

Compound Description: Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is another naturally occurring enkephalin with potent opioid activity. Like Met-enkephalin, it acts primarily at μ- and δ-opioid receptors. [, ]

Relevance: Leucine-enkephalin shares a high degree of structural similarity with Enkephalin-Met, Des-Tyr(1)-, with the main difference being the C-terminal amino acid. While both Enkephalin-Met, Des-Tyr(1)- and Leucine-enkephalin lack the N-terminal Tyrosine of the parent peptide, the variation at the C-terminus in Leucine-enkephalin may influence its binding affinity for opioid receptors compared to Enkephalin-Met, Des-Tyr(1)-. [, ]

Tyr-Gly-Gly (YGG)

Compound Description: Tyr-Gly-Gly (YGG) is a tripeptide fragment generated during the metabolic breakdown of enkephalins, including Methionine-enkephalin. Studies suggest that YGG levels in the brain, particularly the striatum, can reflect enkephalin release and neuronal activity. []

Relevance: Tyr-Gly-Gly represents the N-terminal tripeptide sequence present in Enkephalin-Met, Des-Tyr(1)-. Understanding the metabolic pathways of Tyr-Gly-Gly provides insights into the breakdown and potential inactivation of related enkephalin peptides like Enkephalin-Met, Des-Tyr(1)-. [, ]

[D-Ala2, N-MePhe4, Gly5-ol]enkephalin (DAMGO)

Compound Description: DAMGO is a synthetic, highly potent and selective μ-opioid receptor agonist. It is commonly used in research to investigate the role of μ-opioid receptors in various physiological processes, including pain perception, reward, and addiction. []

Relevance: Although structurally dissimilar to Enkephalin-Met, Des-Tyr(1)-, DAMGO's high affinity for the μ-opioid receptor provides a contrasting example of a compound that might compete with or modulate the actions of enkephalins and their derivatives at this specific receptor subtype. []

[D-Pen2, D-Pen5]-enkephalin (DPDPE)

Compound Description: DPDPE is a synthetic and highly selective agonist for the δ-opioid receptor. It is commonly employed in research to investigate the physiological and pharmacological roles of the δ-opioid receptor, often in comparison to the μ-opioid receptor. []

Relevance: Similar to DAMGO, DPDPE serves as a contrasting tool for understanding opioid receptor selectivity. Its high affinity for the δ-opioid receptor, in contrast to the likely reduced affinity of Enkephalin-Met, Des-Tyr(1)- for this receptor, highlights the importance of specific structural elements for targeting different opioid receptor subtypes. []

Met5-(O)-enkephalin (Methionine-enkephalin Sulfoxide)

Compound Description: Met5-(O)-enkephalin is an oxidized derivative of methionine-enkephalin, formed through the action of oxidizing agents like myeloperoxidase released by activated neutrophils. This oxidation reduces the opioid activity of Met-enkephalin. []

Relevance: The oxidation of methionine to methionine sulfoxide in Met5-(O)-enkephalin highlights a potential metabolic pathway for Enkephalin-Met, Des-Tyr(1)-. This modification could lead to a loss of biological activity, impacting the peptide's analgesic and other opioid-mediated effects. []

Overview

Enkephalin-met, des-tyr(1)- is a tetrapeptide that serves as a degradation product of the enkephalins, specifically related to the Met-enkephalin family. Enkephalins are endogenous opioid peptides that play significant roles in pain modulation, stress response, and various physiological functions. The compound's systematic name is H-Gly-Gly-Phe-Met-OH, and it is recognized for its involvement in the body's natural pain relief mechanisms.

Source

Enkephalin-met, des-tyr(1)- is derived from the enzymatic cleavage of proenkephalin, a precursor protein that is processed to produce various enkephalins. These peptides are primarily found in the brain and spinal cord, where they bind to opioid receptors to exert their effects.

Classification

This compound falls under the classification of neuropeptides and specifically belongs to the group of opioid peptides, which includes other well-known compounds such as endorphins and dynorphins. Its role as an opioid peptide links it to various analgesic and neuroprotective functions.

Synthesis Analysis

Methods

The synthesis of Enkephalin-met, des-tyr(1)- typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acid residues to a growing peptide chain anchored on a solid support.

Technical Details

In SPPS, preloaded resin is used along with standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves several key steps:

  1. Deprotection: The Fmoc protecting group is removed using a solution of piperidine.
  2. Coupling: The next amino acid is coupled using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  3. Capping: Unreacted sites on the resin are capped to prevent side reactions.
  4. Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) or similar agents.

This methodology ensures high purity and yield of the final product, which can then be analyzed for molecular weight and structural integrity using techniques like mass spectrometry .

Molecular Structure Analysis

Structure

The molecular formula for Enkephalin-met, des-tyr(1)- is C18H26N4O5S, with a molecular weight of approximately 410.46 g/mol. The structure consists of four amino acids: Glycine, Glycine, Phenylalanine, and Methionine.

Data

The compound's structure can be represented as follows:

H Gly Gly Phe Met OH\text{H Gly Gly Phe Met OH}

This structure highlights its role as a simplified form of Met-enkephalin, lacking the first tyrosine residue which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Enkephalin-met, des-tyr(1)- undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and bioactivity.

Technical Details

  1. Hydrolysis: In aqueous environments, peptide bonds can be hydrolyzed, leading to the breakdown of the peptide into its constituent amino acids.
  2. Oxidation: The methionine residue can be oxidized to methionine sulfoxide under oxidative conditions, potentially altering its biological activity.

Such reactions are critical when considering the storage and handling of this compound in laboratory settings .

Mechanism of Action

Process

Enkephalin-met, des-tyr(1)- exerts its effects primarily through interaction with opioid receptors in the central nervous system. These receptors include:

  • Mu-opioid receptors
  • Delta-opioid receptors

Upon binding to these receptors, Enkephalin-met activates intracellular signaling pathways that lead to decreased neuronal excitability and reduced pain perception.

Data

Research indicates that enkephalins can modulate neurotransmitter release and inhibit pain pathways through G-protein coupled receptor mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Sensitive to heat and pH changes; should be stored at low temperatures.
  • Reactivity: Prone to hydrolysis in aqueous solutions; requires careful handling during experiments.

Relevant data on its properties include:

  • Melting Point: Not well-defined due to its peptide nature.
  • pH Stability Range: Generally stable between pH 4 to 7 .
Applications

Enkephalin-met, des-tyr(1)- has several scientific uses:

  • Research Tool: Utilized in studies examining pain mechanisms and opioid receptor interactions.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in pain management and neuroprotection.

Its role in understanding endogenous opioid systems makes it valuable in both basic research and potential clinical applications .

Molecular Mechanisms of Enkephalin-met, des-tyr(1)- Opioid Receptor Interactions

Delta (δ) vs. Mu (μ) Opioid Receptor Binding Affinity Profiles

Enkephalin-met, des-Tyr(1)- (H-Gly-Gly-Phe-Met-OH) is a truncated derivative of the endogenous pentapeptide [Met⁵]-enkephalin (Tyr-Gly-Gly-Phe-Met). Removal of the N-terminal tyrosine residue fundamentally alters its receptor interaction profile. Unlike full-length enkephalins, which exhibit dual affinity for δ-opioid receptors (DOR) and μ-opioid receptors (MOR), Des-Tyr(1)-Met-enkephalin shows severely diminished binding to classical opioid receptors due to the absence of the critical Tyr¹ residue. This residue is essential for the formation of the conserved "tyrosine hinge" – a hydrogen bond between the phenolic hydroxyl group of tyrosine and transmembrane residue Asp128 in DOR (or analogous Asp residues in MOR) that initiates receptor activation [1] [7].

Table 1: Comparative Binding Affinities (Ki, nM) of Enkephalin Derivatives

Compoundδ Opioid Receptor (DOR)μ Opioid Receptor (MOR)Selectivity Ratio (MOR/DOR)Primary Receptor Target
[Met⁵]-Enkephalin1.70.650.4MOR > DOR
[Leu⁵]-Enkephalin4.03.40.9MOR ≈ DOR
Des-Tyr(1)-Met-Enkephalin>10,000>10,000UndefinedNegligible opioid binding
SNC80 (DOR agonist)0.18390021,547DOR
DAMGO (MOR agonist)>10000.6>1,666MOR

Data synthesized from receptor binding assays in transfected cell lines and brain membranes [1] [5] [7].

Despite its lack of affinity for classical opioid receptors, research suggests potential interactions with non-classical opioid-related sites. Notably, Met-enkephalin itself functions as an Opioid Growth Factor (OGF) via the ζ (zeta) receptor, a nuclear-localized receptor distinct from classical membrane-bound DOR/MOR. Des-Tyr(1)-Met-enkephalin retains structural elements potentially allowing interaction with this pathway. The ζ receptor mediates inhibitory effects on cell proliferation, and while direct binding data for the truncated peptide is limited, its structural similarity to the core region of OGF suggests potential biological activity through this pathway [5] [6]. Furthermore, some studies report naloxone-insensitive electrophysiological effects of enkephalins on cerebellar Purkinje cells, implying the existence of alternative targets potentially accessible to Des-Tyr(1)-Met-enkephalin [6].

Signal Transduction Pathways in G Protein-Coupled Receptor Activation

While Des-Tyr(1)-Met-enkephalin lacks efficacy at classical DOR/MOR, understanding the pathways engaged by its parent peptide highlights the functional consequences of tyrosine removal. Full [Met⁵]-enkephalin binding to DOR or MOR primarily activates pertussis toxin-sensitive Gαᵢ/o proteins. This triggers canonical signaling cascades:

  • Inhibition of Adenylyl Cyclase: Reduced cAMP production and subsequent dampening of PKA activity [1].
  • Modulation of Ion Channels:
  • Activation: G protein-gated inwardly rectifying K⁺ (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
  • Inhibition: Voltage-gated N-type and P/Q-type Ca²⁺ channels, decreasing neurotransmitter release.
  • Engagement of β-arrestin Pathways: Sustained receptor activation promotes recruitment of β-arrestin 1/2, facilitating receptor internalization and initiating G protein-independent signaling cascades like MAPK/ERK activation [1] [7].

Des-Tyr(1)-Met-enkephalin, by failing to bind productively to DOR/MOR, cannot initiate these canonical Gαᵢ/o-dependent pathways. Its biological effects, if confirmed through the ζ (OGF) receptor, involve distinct mechanisms. OGF binding to the ζ receptor results in the translocation of the receptor-ligand complex to the nucleus, where it directly upregulates cyclin-dependent kinase inhibitors (CKIs) p16ᴵᴺᴷ⁴ᵃ and p21ᶜⁱᵖ¹. This induces cell cycle arrest at the G₀/G₁ phase transition, representing a fundamentally different signaling outcome unrelated to neuromodulation [5] [6].

Table 2: Signal Transduction Pathways: Classical Opioid Receptors vs. ζ (OGF) Receptor

FeatureClassical DOR/MOR (e.g., [Met⁵]-Enkephalin)ζ (OGF) Receptor (e.g., Met-Enkephalin / Des-Tyr(1)?)
Receptor Type7TM GPCR (Plasma Membrane)Nuclear-Cytonasmic
Primary G ProteinGαᵢ/oNone (Direct Nuclear Action)
Key Downstream Effects↓ cAMP, ↑ K⁺ efflux, ↓ Ca²⁺ influx, ↑ MAPK↑ p16/p21, ↓ Cyclin-dependent kinases, Cell Cycle Arrest
Functional OutcomeNeuromodulation, Analgesia, Reduced Neurotransmitter ReleaseInhibition of Cell Proliferation, Tissue Repair
Des-Tyr(1) EfficacyIneffectiveStructurally Permissive (Requires Confirmation)

Allosteric Modulation of Opioid Receptor Subtypes

Des-Tyr(1)-Met-enkephalin's role in directly modulating opioid receptor activity allosterically is not well-documented. Its primary significance lies in its inability to act as an orthosteric agonist and its potential use as a tool to probe the importance of the N-terminal tyrosine in enkephalinergic signaling. However, research on enkephalins and their derivatives provides context for allosteric concepts relevant to opioid receptors:

  • Receptor Subtype Selectivity and Conformational Constraints: Studies on enkephalin conformations using NMR and molecular docking reveal that distinct peptide folds (e.g., extended, single bend, double bend) exhibit differential compatibility with DOR vs. MOR binding pockets. While Des-Tyr(1)-Met-enkephalin lacks the key anchor point (Tyr¹), research on constrained cyclic enkephalin analogs (e.g., DPDPE for DORδ₁, Deltorphin II for DORδ₂) demonstrates that specific conformations can profoundly influence subtype selectivity and efficacy, potentially via stabilizing receptor microconformations favored by allosteric modulators [3] [7]. These findings underscore the structural basis for receptor modulation, which Des-Tyr(1)-Met-enkephalin helps elucidate by omission.

  • Pathological Alterations in Receptor Expression/Modulation: Investigations into Parkinson's disease reveal dynamic changes in enkephalinergic systems. Striatal levels of proenkephalin mRNA and enkephalin peptides increase, accompanied by altered enkephalin receptor binding. Post-mortem studies show significant increases in ³H-leu-enkephalin and ³H-met-enkephalin binding in the putamen, limbic cortex, and hippocampus of Parkinsonian patients compared to controls, suggesting potential changes in receptor conformation, density, or coupling efficiency that could influence the action of modulators [2].

Table 3: Alterations in Enkephalin Receptor Binding in Parkinson's Disease Brain

Brain Region³H-Leu-Enk Binding (% Control)³H-Met-Enk Binding (% Control)Significance (vs. Control)
Putamen142.6%142.1%P < 0.01
Limbic Cortex152.1%139.1%P < 0.001 / P < 0.05
Hippocampus152.5%137.9%P < 0.001 / P < 0.05
Frontal Cortex129.3%144.8%P < 0.05
Caudate Nucleus129.9%150.0%P < 0.05

Data adapted from studies using human post-mortem tissue comparing Parkinson's patients to controls [2].

  • Functional Selectivity (Biased Signaling): While not strictly an allosteric modulator itself, the existence of Des-Tyr(1)-Met-enkephalin highlights the structural determinants of ligand-directed signaling. Full enkephalins and synthetic analogs can exhibit biased agonism at DOR, preferentially activating G protein pathways over β-arrestin recruitment, or vice versa. Removal of Tyr¹ completely abrogates this ability, emphasizing its non-negotiable role in stabilizing active receptor conformations capable of engaging intracellular transducers. Synthetic peptide analogs like TIPPψ (Tyr-Ticψ[CH₂NH]Phe-Phe-OH) demonstrate how specific modifications can enhance DOR selectivity and potentially influence signaling bias [7] [9].

  • Non-Opioid Receptor Mediated Modulation: Des-Tyr(1)-Met-enkephalin might indirectly influence opioid systems through interactions with non-opioid targets. For example, its potential involvement in the OGF (ζ receptor) pathway regulating cell proliferation could indirectly alter the cellular environment or expression patterns of neurons expressing classical opioid receptors. Furthermore, naloxone-insensitive effects of enkephalins on neuronal excitability, potentially mediated through direct interactions with ion channels or other receptors, represent a form of functional modulation outside classical allosterism [6].

List of Compounds Mentioned:

  • Enkephalin-met, des-Tyr(1)- (Des-Tyr¹-Met-Enkephalin): H-Gly-Gly-Phe-Met-OH
  • [Met⁵]-Enkephalin (Met-Enkephalin): Tyr-Gly-Gly-Phe-Met
  • [Leu⁵]-Enkephalin (Leu-Enkephalin): Tyr-Gly-Gly-Phe-Leu
  • SNC80: Non-peptide DOR agonist
  • DAMGO: [D-Ala², N-MePhe⁴, Gly-ol⁵]-Enkephalin, selective MOR agonist
  • DPDPE: [D-Pen², D-Pen⁵]-Enkephalin, DORδ₁ subtype-preferring cyclic peptide
  • Deltorphin II: DORδ₂ subtype-preferring peptide agonist
  • TIPPψ: H-Tyr-Ticψ[CH₂NH]Phe-Phe-OH, potent and selective DOR antagonist pseudopeptide
  • Naltrindole: Selective non-peptide DOR antagonist (mentioned in docking studies context)
  • β-Endorphin: Larger endogenous opioid peptide containing [Met⁵]-enkephalin sequence
  • Dynorphin A: KOR-preferring endogenous opioid peptide
  • Opioid Growth Factor (OGF): Identical to Met-Enkephalin acting on ζ receptor
  • Naltrexone / Naloxone: Broad opioid receptor antagonists

Properties

CAS Number

61370-88-5

Product Name

Enkephalin-met, des-tyr(1)-

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C18H26N4O5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1

InChI Key

KWHAJHJQOWBJEG-KBPBESRZSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

(Des-Tyr)Met-Enk
1-de-Tyr-Met-enkephalin
enkephalin-Met, des-Tyr(1)-
enkephalin-Met, des-Tyr(1)- monohydrochloride, (L-Met-L-Phe)-isomer
enkephalin-Met, destyrosine(1)-
Met-enkephalin, des-Tyr(1)
methionine-enkephalin, des-Tyr(1)-

Canonical SMILES

CSCCC(C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C[NH3+]

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)C[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.